2-(2-(Trifluoromethyl)phenyl)quinoline
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Overview
Description
2-(2-(Trifluoromethyl)phenyl)quinoline is a fluorinated quinoline derivativeThe incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
The synthesis of 2-(2-(Trifluoromethyl)phenyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-trifluoromethyl)phenylamine with an appropriate aldehyde or ketone under acidic conditions. Another approach is the direct trifluoromethylation of quinoline derivatives using reagents such as ClCF2CO2Me, CuI, and KF in a suitable solvent like DMF . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-(Trifluoromethyl)phenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: The compound has shown promise in the development of antimalarial drugs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and interact with biological membranes. This interaction can lead to the disruption of cellular processes and inhibition of microbial growth .
Comparison with Similar Compounds
2-(2-(Trifluoromethyl)phenyl)quinoline can be compared with other fluorinated quinoline derivatives such as:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
The unique incorporation of the trifluoromethyl group in this compound provides it with enhanced biological activity and distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H10F3N |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]quinoline |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)20-15/h1-10H |
InChI Key |
SWUKSLPLWXYCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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